

Anti-Tumor Activity of Dactolisib Across Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Dactolisib

CAS No.: 915019-65-7

Cat. No.: S548367

[Get Quote](#)

The following table consolidates data on **dactolisib**'s performance in various experimental models, highlighting its potency (IC50 values) and observed effects [1] [2] [3].

Cancer Type / Cell Line	Experimental Model	Key Findings on Potency & Efficacy	Observed Effects & Proposed Mechanisms
Glioblastoma (A172, SHG44, T98G cells)	<i>In vitro</i> & <i>in vivo</i> orthotopic xenograft [1] [2]	IC ₅₀ ~ 10-80 nM (cell viability, time/dose-dependent); Enhanced Standard of Care (TMZ+RT) efficacy [1] [2].	↓ Cell viability, ↑ apoptosis, ↓ migration/invasion; ↓ p-AKT, ↓ mTOR, ↑ p27, ↓ Bcl-2 [1] [2].
Breast Cancer (Various cell lines)	<i>In vitro</i> cell-based assays [4]	Potent anti-proliferative activity; induces G1 cell cycle arrest [4].	Induces autophagy and cell death; anti-tumor activity in preclinical models [4].
Gastric Cancer (NCI-N87, MKN-45, MKN-28 cells)	<i>In vitro</i> & <i>in vivo</i> xenograft [4]	Significant tumor size reduction in NCI-N87; efficacy may link to thymidine kinase expression [4].	Anti-cancer activity reported irrespective of PIK3CA mutation status in some studies [4].

Cancer Type / Cell Line	Experimental Model	Key Findings on Potency & Efficacy	Observed Effects & Proposed Mechanisms
Prostate Cancer (Preclinical models)	<i>In vitro</i> & transgenic mouse models [4]	Inhibits tumor growth; impairs viability/function of immunosuppressive Gr-MDSCs [4].	Contributes to overcoming immune evasion [4].

Key Experimental Protocols for Assessing Potency

The data on **dactolisib**'s potency were generated through standard preclinical methodologies. Here are the details of the core experiments cited:

- **Cell Viability and Cytotoxicity Assays [1] [2]**

- **Purpose:** To determine the concentration that inhibits 50% of cell growth (IC50).
- **Protocol:** Cells are seeded in 96-well plates and treated with a dose range of **dactolisib** for 24-72 hours. Cell viability is measured using assays like **CCK-8**, which quantifies the metabolic activity of living cells. Data analysis generates dose-response curves from which IC50 values are calculated.

- **Protein Analysis via Western Blotting [1] [2]**

- **Purpose:** To confirm the compound's mechanism of action by analyzing changes in pathway protein levels and phosphorylation.
- **Protocol:** After **dactolisib** treatment, cells are lysed. Proteins are separated by **gel electrophoresis**, transferred to a membrane, and probed with specific **antibodies** against targets like p-AKT (Ser473), total AKT, mTOR, p27, and Bcl-2. Detection confirms the inhibition of the PI3K/mTOR pathway.

- **Migration and Invasion Assays [1] [2]**

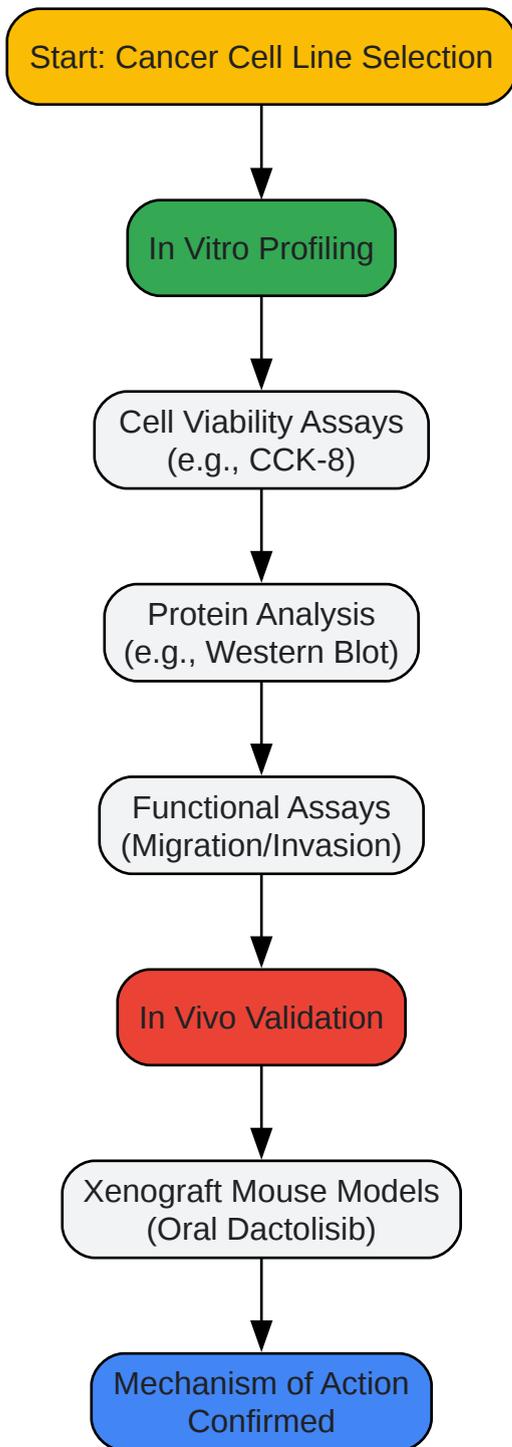
- **Purpose:** To evaluate **dactolisib**'s ability to suppress metastatic behaviors.
- **Protocol:**
 - **Wound Healing (Migration):** A scratch is made in a confluent cell monolayer. The rate of cell migration into the wound is measured microscopically over 24 hours with/without **dactolisib**.
 - **Transwell (Invasion):** Cells are placed in a chamber with a porous membrane coated with **Matrigel** (a basement membrane matrix). The number of cells that invade through

the Matrigel toward a chemoattractant over 24 hours is counted.

- **In Vivo Xenograft Studies [1] [2]**

- **Purpose:** To validate anti-tumor efficacy in a live animal model.
- **Protocol:** Human cancer cells are implanted into immunodeficient mice. Once tumors are established, mice are treated with **dactolisib** (orally), often in combination with standard therapies. **Tumor volume** is measured regularly, and **overall survival** is tracked to assess the drug's effectiveness.

The experimental workflow for evaluating **dactolisib**'s potency and mechanism of action typically follows a structured path from in vitro models to in vivo validation, as illustrated below.



[Click to download full resolution via product page](#)

Insights for Research and Development

When interpreting **dactolisib** data and comparing it with other PAM pathway inhibitors, consider these key points:

- **Clinical Development Status: Dactolisib** advanced to Phase II clinical trials for several cancers, but its development was challenged by a **difficult safety profile and poor tolerability** in later-stage trials [4]. This is a critical differentiator from other inhibitors.
- **Comparison with Other Inhibitors:** Unlike single-node PAM inhibitors (e.g., alpelisib - PI3K α , everolimus - mTORC1), dual PI3K/mTOR inhibitors like **dactolisib** and **gedatolisib** are designed to block multiple nodes in the pathway simultaneously. Preclinical evidence suggests this can lead to **more potent and efficacious anti-proliferative and cytotoxic effects** by limiting adaptive resistance mechanisms that often undermine single-node inhibitors [5].
- **Overcoming Drug Resistance:** A significant hurdle for many targeted therapies, including PI3K/mTOR inhibitors, is resistance mediated by drug efflux pumps like **ABCB1 (P-glycoprotein)** and **ABCG2 (BCRP)** [6] [7]. A drug's susceptibility to these transporters is a crucial factor in its efficacy and potential for resistance.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor ... [pmc.ncbi.nlm.nih.gov]
2. The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor ... [oncotarget.com]
3. Dactolisib - an overview [sciencedirect.com]
4. Dactolisib - an overview [sciencedirect.com]
5. Gedatolisib shows superior potency and efficacy versus single ... [pmc.ncbi.nlm.nih.gov]
6. Overexpression of ABCB1 and ABCG2 contributes to reduced ... [pmc.ncbi.nlm.nih.gov]
7. ABCB1 and ABCG2 Overexpression Mediates Resistance ... [mdpi.com]

To cite this document: Smolecule. [Anti-Tumor Activity of Dactolisib Across Cancer Models].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548367#dactolisib-potency-different-cancer-cell-line-panels>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com